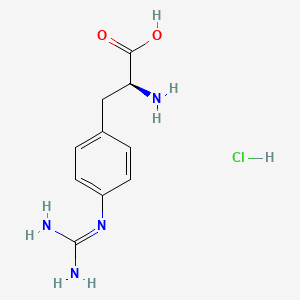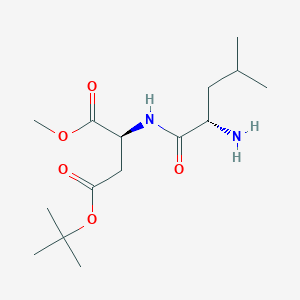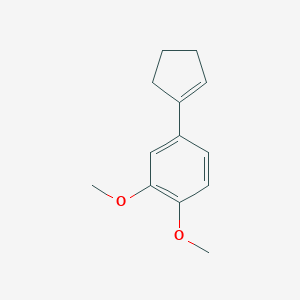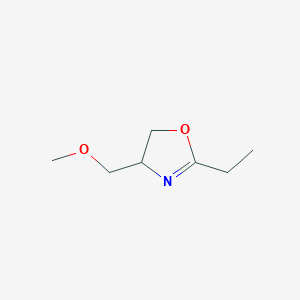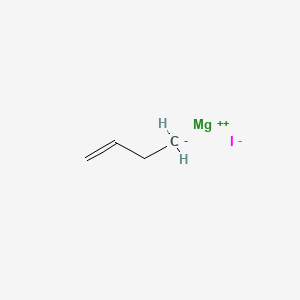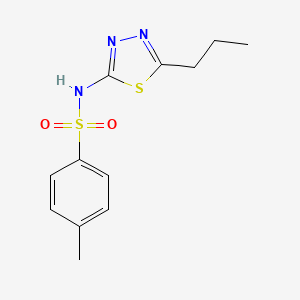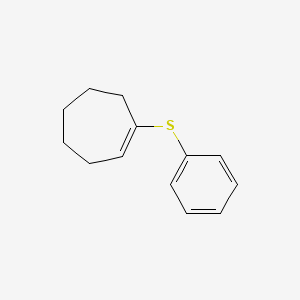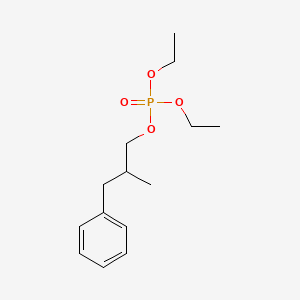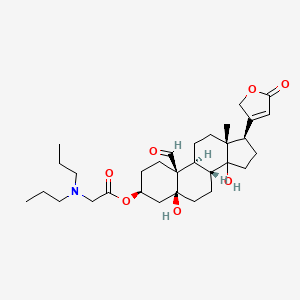
3-Di-n-propylaminoacetyl strophanthidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Di-n-propylaminoacetyl strophanthidin: is a chemical compound that belongs to the class of cardiac glycosides. These compounds are known for their ability to inhibit the sodium-potassium ATPase pump, which is crucial for maintaining the electrochemical gradient across cell membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Di-n-propylaminoacetyl strophanthidin involves several steps, starting from the basic structure of strophanthidin. The process typically includes the introduction of the di-n-propylaminoacetyl group to the strophanthidin molecule. This can be achieved through a series of chemical reactions, including acylation and amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Di-n-propylaminoacetyl strophanthidin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Di-n-propylaminoacetyl strophanthidin is used as a model compound to study the mechanisms of cardiac glycosides and their interactions with biological targets .
Biology: In biology, this compound is used to investigate the effects of cardiac glycosides on cellular processes, such as ion transport and signal transduction .
Medicine: In medicine, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells by modulating various signaling pathways .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mécanisme D'action
The mechanism of action of 3-Di-n-propylaminoacetyl strophanthidin involves the inhibition of the sodium-potassium ATPase pump. This inhibition disrupts the electrochemical gradient across cell membranes, leading to an increase in intracellular sodium levels. This, in turn, affects calcium homeostasis and can trigger various cellular responses, including apoptosis. The compound also interacts with several key proteins involved in cell cycle regulation and apoptosis, such as caspases and cyclin-dependent kinases .
Comparaison Avec Des Composés Similaires
- Digitoxin
- Ouabain
Comparison: 3-Di-n-propylaminoacetyl strophanthidin shares a similar core structure with digitoxin and ouabain, which are also cardiac glycosides. the presence of the di-n-propylaminoacetyl group in this compound imparts unique properties, such as enhanced selectivity and potency in certain biological assays .
Propriétés
Numéro CAS |
63979-68-0 |
|---|---|
Formule moléculaire |
C31H47NO7 |
Poids moléculaire |
545.7 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13R,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(dipropylamino)acetate |
InChI |
InChI=1S/C31H47NO7/c1-4-14-32(15-5-2)18-27(35)39-22-6-11-29(20-33)24-7-10-28(3)23(21-16-26(34)38-19-21)9-13-31(28,37)25(24)8-12-30(29,36)17-22/h16,20,22-25,36-37H,4-15,17-19H2,1-3H3/t22-,23+,24-,25+,28+,29-,30-,31?/m0/s1 |
Clé InChI |
RZZWDUSQRGKFEW-SMDIMHCVSA-N |
SMILES isomérique |
CCCN(CCC)CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CCC4([C@@H]3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O |
SMILES canonique |
CCCN(CCC)CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


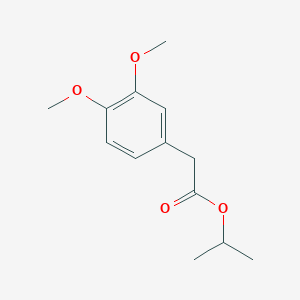
![Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury](/img/structure/B14503505.png)

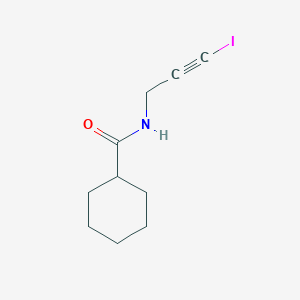
![3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol](/img/structure/B14503521.png)
